1-Methyl Naproxen

analgesic in vivo writhing assay

1-Methyl Naproxen (CAS 1391053-86-3) is a naproxen prodrug and the official Naproxen Impurity B. In rodent models, it delivers 27% higher peripheral analgesic potency (82.09% vs. 64.68% writhing inhibition) and equivalent anti-inflammatory efficacy (96.75% vs. 95.12%) compared to naproxen, with significantly reduced GI ulceration. Ideal for chronic pain/inflammation studies requiring GI safety, and essential for HPLC method validation and quality control in naproxen API manufacturing. Procure this high-purity standard to ensure pharmacopeial compliance and reliable in vivo results.

Molecular Formula C₁₅H₁₆O₃
Molecular Weight 244.29
CAS No. 1391053-86-3
Cat. No. B1147429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl Naproxen
CAS1391053-86-3
SynonymsMethyl-6-methoxy-α-methyl-2-naphthaleneacetic Acid; 
Molecular FormulaC₁₅H₁₆O₃
Molecular Weight244.29
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl Naproxen (CAS 1391053-86-3): Methyl Ester Prodrug of Naproxen with Improved Safety Profile


1-Methyl Naproxen (CAS 1391053-86-3), chemically methyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate, is the methyl ester derivative of the widely prescribed NSAID naproxen. This compound (C15H16O3, MW 244.29) is classified as a naproxen prodrug and is officially recognized as Naproxen Impurity B in pharmaceutical reference standards . The esterification of naproxen's free carboxylic acid group is a well-established strategy to mitigate gastrointestinal toxicity while preserving therapeutic efficacy [1].

Why Naproxen and Its Alkyl Esters Are Not Interchangeable: Evidence for 1-Methyl Naproxen's Differentiation


Although naproxen and its alkyl ester derivatives share the same naphthaleneacetic acid core, their pharmacological and toxicological profiles differ markedly due to variations in physicochemical properties, enzymatic hydrolysis kinetics, and molecular interactions with COX enzymes [1]. Simple substitution of 1-Methyl Naproxen with naproxen or other esters (e.g., ethyl, isopropyl) in research protocols without considering these distinctions can lead to erroneous conclusions regarding efficacy, gastrointestinal safety, and target binding affinity [2]. The quantitative evidence below establishes the specific, verifiable differentiation of 1-Methyl Naproxen relative to its closest analogs.

1-Methyl Naproxen (CAS 1391053-86-3) Quantitative Differentiation Evidence: Analgesic Potency, Anti-inflammatory Efficacy, and GI Safety


Peripheral Analgesic Potency: 1-Methyl Naproxen vs. Naproxen (Parent) and Ethyl Ester

In an acetic acid-induced writhing model in mice, 1-Methyl Naproxen (methyl ester) demonstrated significantly higher peripheral analgesic activity than the parent drug naproxen at an equivalent molar dose. The methyl ester achieved 82.09% writhing inhibition, compared to naproxen's 64.68% inhibition, representing a 27% relative increase in analgesic efficacy. The ethyl ester showed comparable activity (82.59% inhibition) [1].

analgesic in vivo writhing assay

Anti-inflammatory Efficacy: 1-Methyl Naproxen Maintains Full Activity Comparable to Naproxen

In a carrageenan-induced rat paw edema model, 1-Methyl Naproxen (methyl ester) exhibited anti-inflammatory activity equivalent to that of the parent drug naproxen. At the 5th hour post-administration, the methyl ester produced 96.75% inhibition of inflammation, compared to 95.12% for naproxen. The ethyl and isopropyl esters showed slightly lower inhibition (91.54% and 90.65%, respectively) [1].

anti-inflammatory in vivo carrageenan-induced paw edema

COX-2 Molecular Docking: 1-Methyl Naproxen Exhibits Highest Binding Energy Among Naproxen Esters

In silico molecular docking studies against the COX-2 enzyme revealed that 1-Methyl Naproxen (methyl ester) possesses the highest binding energy among the three tested naproxen alkyl esters. The methyl ester showed the strongest predicted interaction with COX-2, while the isopropyl ester exhibited the lowest binding energy and reduced Van der Waals interactions that may compromise COX inhibition [1].

molecular docking COX-2 binding energy

Gastrointestinal Safety: 1-Methyl Naproxen Induces Significantly Less GI Injury Than Naproxen

In a 4.5-day repeated-dose study in young healthy Sprague-Dawley rats, 1-Methyl Naproxen (methyl ester) induced significantly less gastrointestinal injury and bleeding compared to equimolar doses of the parent drug naproxen. Histopathological and macroscopic examinations confirmed reduced gastric mucosal damage for all three naproxen esters (methyl, ethyl, isopropyl) relative to naproxen [1].

gastrointestinal safety ulcerogenicity in vivo

ADME/Tox Profile: 1-Methyl Naproxen Demonstrates Favorable Safety Over Isopropyl Ester

In silico ADME/Tox predictions indicated that 1-Methyl Naproxen (methyl ester) satisfies general drug-likeness safety criteria, whereas the isopropyl ester derivative is flagged for potential cardiotoxicity risk. Both ethyl and isopropyl esters also showed safety concerns not present for the methyl ester [1].

ADME toxicity in silico

1-Methyl Naproxen (CAS 1391053-86-3) Application Scenarios: Where Differentiation Matters


In Vivo Analgesic and Anti-inflammatory Efficacy Studies with Reduced GI Confounding

1-Methyl Naproxen is ideally suited for in vivo rodent models of pain and inflammation where sustained NSAID exposure is required but gastrointestinal ulceration would otherwise compromise experimental integrity. Its demonstrated 27% higher peripheral analgesic potency (82.09% vs. 64.68% writhing inhibition) and equivalent anti-inflammatory efficacy (96.75% vs. 95.12% inhibition) compared to naproxen, combined with significantly reduced GI injury, make it a superior choice for chronic dosing paradigms [1][2].

Pharmaceutical Impurity Reference Standard for Naproxen Quality Control

As the official Naproxen Impurity B, 1-Methyl Naproxen (CAS 1391053-86-3) is a critical reference standard for HPLC method validation, stability studies, and quality control in naproxen API and finished product manufacturing. Its identification and quantification ensure compliance with pharmacopeial impurity specifications .

Prodrug Design and Structure-Activity Relationship (SAR) Studies

1-Methyl Naproxen serves as the benchmark methyl ester in SAR investigations exploring how alkyl chain length modulates NSAID pharmacology. Its superior COX-2 binding energy, clean predicted safety profile, and balanced efficacy-toxicity ratio provide a reference point for evaluating novel naproxen ester prodrugs [1].

Transdermal and Topical Drug Delivery Research

Naproxen methyl ester has been successfully encapsulated into cellulose acetate fibers via wet-spinning, demonstrating high loading capacity and controlled release properties suitable for transdermal delivery systems [3]. Its improved physicochemical properties over naproxen make it a candidate for topical formulation studies where GI avoidance is the primary goal.

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